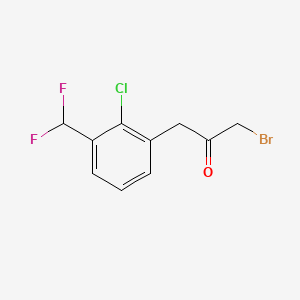
1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the difluoromethyl group, can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes, disrupting cellular processes, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar structure with a fluorine atom instead of a chlorine atom.
2-Bromo-3’-chloropropiophenone: Similar structure with a different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Similar structure with a hydroxyl group instead of a carbonyl group.
Uniqueness
1-Bromo-3-(2-chloro-3-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrClF2O |
|---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
1-bromo-3-[2-chloro-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrClF2O/c11-5-7(15)4-6-2-1-3-8(9(6)12)10(13)14/h1-3,10H,4-5H2 |
InChI Key |
DOTMBKCACNYTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)Cl)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















